molecular formula C12H16N2O2 B1587526 (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 85858-94-2

(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1587526
CAS RN: 85858-94-2
M. Wt: 220.27 g/mol
InChI Key: NGNUDVSZXGEJKN-UHFFFAOYSA-N
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Description

“(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .


Synthesis Analysis

The compound has been synthesized and evaluated in the search for new multi-target modulators to control pain and inflammation . The synthesis involved in vitro assays for COX-1, COX-2, and 5-LOX enzymes .


Molecular Structure Analysis

The molecular formula of “(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone” is C12H16N2O2 . The hydrochloride form of the compound has a molecular formula of C12H17ClN2O2 and a molecular weight of 256.72858 .


Chemical Reactions Analysis

The compound has been found to inhibit COX-1, COX-2, and LOX-5 enzymes . It has shown antinociceptive and anti-inflammatory effects in acute animal models .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The hydrochloride form of the compound has a molecular weight of 256.72858 .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential in inhibiting bacterial growth. Docking simulations suggest that it may target the oxidoreductase enzyme, which is essential for bacterial metabolism .

Anti-inflammatory Properties

Research indicates that this compound may have anti-inflammatory effects. It has been compared to dexamethasone, a known anti-inflammatory drug, in animal models .

Mechanism of Action

The compound’s mechanism of action is related to its inhibition of COX-1, COX-2, and LOX-5 enzymes . This inhibition leads to decreased pain and inflammation in animal models .

properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUDVSZXGEJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406295
Record name (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85858-94-2
Record name (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85858-94-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key findings from the research on (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone (LQFM202) in the context of pain and inflammation?

A1: The study titled "Pharmacological evaluation of antinociceptive and anti-inflammatory activities of LQFM202: a new piperazine derivative" [] investigated the potential of (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone, designated as LQFM202, in managing pain and inflammation. While the abstract doesn't provide specific results, it highlights the study's focus on evaluating LQFM202's antinociceptive (pain-reducing) and anti-inflammatory properties. This suggests that the researchers were particularly interested in understanding how effectively this compound could alleviate pain and reduce inflammation, potentially paving the way for its development as a therapeutic agent.

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